molecular formula C10H7FN2O2S B2815129 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid CAS No. 1697939-35-7

2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid

Cat. No. B2815129
M. Wt: 238.24
InChI Key: PBWKJVXSTLIJRV-UHFFFAOYSA-N
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Description

“2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .


Synthesis Analysis

The synthesis of thiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Chemical Reactions Analysis

The aromaticity of the thiazole ring is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial and Anticancer Activity

Fluorinated compounds, including those similar to 2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid, have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives showed promising cytotoxic activity against human cancer cell lines, highlighting the potential of such compounds in developing new anticancer therapies (Kumbhare et al., 2014).

Prodrug Development

Amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles, featuring fluorine substitutions, have demonstrated significant antitumor properties in vitro and in vivo. This suggests that incorporating fluorine into benzoic acid derivatives can enhance their therapeutic efficacy and stability, making them suitable candidates for clinical evaluation (Bradshaw et al., 2002).

Antibacterial Agents

Some synthesized fluorine-containing thiadiazolotriazinones have been reported as potential antibacterial agents. These findings suggest the utility of fluorinated benzoic acid derivatives in the development of new antibacterial compounds (Holla et al., 2003).

Fluorescence Probes

Fluorinated benzoic acid derivatives have also been explored for developing novel fluorescence probes that can reliably detect reactive oxygen species (ROS) and distinguish specific species. Such probes are valuable tools for studying the roles of ROS in biological and chemical applications, indicating the versatility of fluorinated benzoic acid compounds in analytical chemistry (Setsukinai et al., 2003).

Hydrogen-Bonded Liquid Crystals

Fluorinated benzoic acids have been used in synthesizing supramolecular hydrogen-bonded liquid crystalline materials, demonstrating the impact of fluorine substitution on mesomorphic thermal stabilities. This highlights their potential application in material science, particularly in the design of new liquid crystal displays (Bhagavath et al., 2013).

properties

IUPAC Name

2-fluoro-4-(1,3-thiazol-2-ylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O2S/c11-8-5-6(1-2-7(8)9(14)15)13-10-12-3-4-16-10/h1-5H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWKJVXSTLIJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC=CS2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-[(1,3-thiazol-2-yl)amino]benzoic acid

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